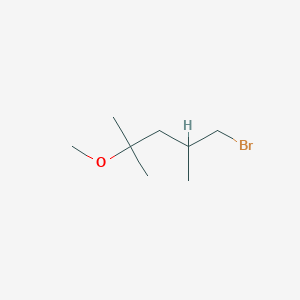

1-Bromo-4-methoxy-2,4-dimethylpentane

Description

Contextual Significance of Branched Alkyl Bromides in Organic Synthesis

Branched alkyl bromides are versatile intermediates in organic chemistry, prized for their utility in forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me The presence of a bromine atom provides a reactive site for a wide array of transformations, including nucleophilic substitution and elimination reactions. fiveable.mequora.com In the context of branched structures, the steric hindrance around the carbon-bromine bond can influence reaction pathways, often favoring specific stereochemical outcomes. This makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic materials. fiveable.me The ability to selectively introduce a bromine atom into a branched alkane and then further functionalize it is a powerful tool for synthetic chemists. fiveable.me

Role of Ether Functionalities in Modulating Chemical Reactivity and Stereochemical Outcomes

Ether functionalities, while generally considered to be relatively inert, play a crucial role in modulating the reactivity and stereochemical outcomes of reactions. libretexts.orgsolubilityofthings.com The oxygen atom of an ether can act as a Lewis base, coordinating to metal catalysts or reagents and influencing the stereoselectivity of a reaction. byjus.com In aryl ethers, the alkoxy group can activate the aromatic ring towards electrophilic substitution. byjus.com The presence of an ether can also impact the conformation of a molecule, thereby directing the approach of reagents and controlling the stereochemistry of the products formed. acs.orgnih.gov Furthermore, ethers are excellent solvents for many organic reactions due to their ability to dissolve a wide range of compounds. solubilityofthings.com

Overview of Prior Synthetic Challenges Associated with Poly-Substituted Alkanes Bearing Both Halogen and Ether Groups

The synthesis of poly-substituted alkanes that contain both halogen and ether groups presents several challenges. One of the primary difficulties lies in the selective introduction of these functional groups into a complex, branched carbon skeleton. nih.gov The reactivity of the two functional groups can also be a source of complications, as the conditions required for one transformation may be incompatible with the other. For instance, the acidic conditions often used for ether cleavage can also promote the elimination of the halogen. libretexts.orglibretexts.org Stereocontrol is another significant hurdle, as the creation of multiple stereocenters in a single molecule requires highly selective and often multi-step synthetic sequences. acs.orgnih.gov

Rationale for Investigating the Specific Structural Motif of 1-Bromo-4-methoxy-2,4-dimethylpentane

The specific structural motif of this compound makes it a compelling target for investigation. The primary bromide offers a readily accessible handle for a variety of chemical transformations, while the methoxy (B1213986) group at a quaternary center provides a sterically hindered and electronically distinct environment. This unique combination of features suggests that this molecule could serve as a valuable building block in the synthesis of complex, sterically congested molecules. The interplay between the bromo and methoxy groups, along with the chiral centers at the 2 and 4 positions, could allow for highly diastereoselective reactions, making it a potentially powerful tool in asymmetric synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-bromo-4-methoxy-2,4-dimethylpentane |

InChI |

InChI=1S/C8H17BrO/c1-7(6-9)5-8(2,3)10-4/h7H,5-6H2,1-4H3 |

InChI Key |

BKTYSOFNDXCXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)OC)CBr |

Origin of Product |

United States |

Advanced Methodologies for Targeted Chemical Synthesis

Strategic Approaches to the Formation of Carbon-Bromine Bonds in Branched Alkanes

The introduction of a bromine atom onto a highly substituted alkane scaffold is a critical transformation. The choice of strategy depends heavily on the starting material and the desired regioselectivity, with methods ranging from direct C-H functionalization to the addition across a double bond.

Elaboration of Alkane Scaffolds via Radical Functionalization

Radical C-H functionalization is a powerful tool for the direct conversion of unactivated C-H bonds into C-X (where X is a halogen) bonds. nih.gov Free-radical bromination, typically initiated by light (hν) or a radical initiator, proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com A key feature of this reaction is its selectivity. Bromine radicals are relatively stable and therefore exhibit high selectivity for abstracting the most stable hydrogen atom from an alkane, which corresponds to the one that forms the most stable alkyl radical. youtube.com The stability of alkyl radicals follows the order: tertiary > secondary > primary.

Consequently, when an alkane containing primary, secondary, and tertiary C-H bonds is subjected to radical bromination with reagents like N-bromosuccinimide (NBS) or bromine (Br₂), the reaction preferentially occurs at the tertiary position. masterorganicchemistry.com For a precursor like 4-methoxy-2,4-dimethylpentane, this would mean the hydrogen at the C-4 position would be the most likely site of abstraction, leading to the formation of 4-bromo-4-methoxy-2,4-dimethylpentane, not the desired 1-bromo isomer. Achieving bromination at a specific, less-reactive primary site in a complex alkane is a significant challenge and often requires specialized strategies such as radical relay mechanisms or the use of directing groups to override the intrinsic reactivity of the substrate. nih.gov

| Reaction Type | Reagents | Selectivity | Application to 1-Bromo-4-methoxy-2,4-dimethylpentane Synthesis |

| Free Radical Bromination | Br₂, hν | Tertiary C-H > Secondary C-H > Primary C-H | Low; direct bromination of the parent alkane is unselective for the C-1 position. |

| Directed C-H Functionalization | Specialized Catalysts/Directing Groups | Site-specific, guided by functional group | Potentially high, but requires a precursor with a directing group. |

Optimization of Hydrobromination Reactions for Alkenes with Distal Methoxy (B1213986) Groups

Hydrobromination, the addition of hydrogen bromide (HBr) across an alkene, is a fundamental method for preparing alkyl bromides. pressbooks.pub The regiochemical outcome of this reaction is highly dependent on the reaction conditions. The precursor for synthesizing this compound via this method would be 4-methoxy-2,4-dimethyl-1-pentene.

In the absence of radical initiators, the reaction proceeds through an electrophilic addition mechanism. masterorganicchemistry.com The proton from HBr adds to the alkene to form the most stable carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. pressbooks.pub For 4-methoxy-2,4-dimethyl-1-pentene, this would lead to a tertiary carbocation at the C-2 position, which is then attacked by the bromide ion to yield 2-bromo-4-methoxy-2,4-dimethylpentane.

To achieve the desired anti-Markovnikov addition and form this compound, the reaction must be carried out in the presence of radical initiators, such as organic peroxides (e.g., ROOR). libretexts.org This "peroxide effect" reverses the regioselectivity by switching to a free-radical chain mechanism. youtube.com In this pathway, a bromine radical (Br•), generated from HBr by the peroxide, adds to the double bond first. The addition occurs at the less substituted carbon (C-1) to generate the more stable secondary alkyl radical at C-2. This radical then abstracts a hydrogen atom from another HBr molecule to form the final product and propagate the chain. libretexts.orgyoutube.com The distal methoxy group at C-4 does not significantly influence the electronic properties of the double bond, so the regioselectivity is governed primarily by the stability of the radical intermediate.

| Condition | Mechanism | Intermediate | Product from 4-methoxy-2,4-dimethyl-1-pentene |

| HBr alone | Electrophilic Addition | More stable carbocation (tertiary) | Markovnikov Product: 2-Bromo-4-methoxy-2,4-dimethylpentane |

| HBr, Peroxides (ROOR) | Free Radical Addition | More stable radical (secondary) | Anti-Markovnikov Product: this compound |

Nucleophilic Substitution Strategies for Bromide Introduction in Highly Substituted Systems

Introducing a bromide via nucleophilic substitution involves replacing a leaving group, typically a hydroxyl group from an alcohol, with a bromide ion. The precursor for this approach would be 4-methoxy-2,4-dimethyl-1-pentanol. This reaction can proceed through two primary mechanisms: S_N_1 and S_N_2. pressbooks.pub

The S_N_2 mechanism involves a backside attack by the nucleophile (Br⁻) on the carbon bearing the leaving group. chemguide.co.uk This mechanism is highly sensitive to steric hindrance. libretexts.org The substrate, 4-methoxy-2,4-dimethyl-1-pentanol, is a primary alcohol, but it has a highly substituted quaternary carbon atom at the C-4 position and a tertiary carbon at C-2. This structure is analogous to a neopentyl system, which is known to be extremely unreactive in S_N_2 reactions. quora.com The bulky groups near the reaction center physically block the trajectory of the incoming nucleophile, making the backside attack required for an S_N_2 reaction exceptionally slow or preventing it entirely.

The S_N_1 mechanism involves the formation of a carbocation intermediate. chemguide.co.uk For a primary alcohol like 4-methoxy-2,4-dimethyl-1-pentanol, this would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. While carbocation rearrangements could potentially occur to form a more stable tertiary cation, this would lead to a different constitutional isomer and not the desired 1-bromo product. Therefore, both standard S_N_1 and S_N_2 pathways are inefficient for this particular transformation due to steric hindrance and carbocation instability.

Selective Construction of Carbon-Oxygen Ether Linkages

The formation of the methoxy group (an ether linkage) is another key step that can be performed at different stages of the synthesis, either on a halogenated precursor or on a molecule with a hydroxyl group.

Alkoxylation Protocols for Halogenated Precursors

Alkoxylation can be achieved through nucleophilic substitution, most famously via the Williamson ether synthesis. This method involves the reaction of an alkoxide (in this case, sodium methoxide (B1231860), CH₃ONa) with an alkyl halide. To form this compound, a plausible precursor could be a di-halogenated compound like 1,4-dibromo-2,4-dimethylpentane.

The reaction would involve a selective substitution of one bromine atom. The methoxide ion would preferentially attack the more accessible primary C-Br bond at the C-1 position. However, a competing reaction would be the attack at the tertiary C-4 position. While S_N_2 attack at a tertiary center is not possible, an S_N_1-type reaction or an elimination reaction (E2) could occur, especially with a strong base like sodium methoxide. The steric hindrance around the C-4 position would make substitution difficult, potentially favoring elimination to form an alkene as a major byproduct. Precise control of reaction conditions would be necessary to favor the desired monosubstitution product.

Catalytic Etherification Techniques for Hindered Alkyl Groups

Forming an ether linkage at a sterically congested center, such as the tertiary carbon at the C-4 position of a precursor like 1-bromo-2,4-dimethylpentan-4-ol, is a significant synthetic challenge. Traditional methods often fail due to steric hindrance. Modern catalytic techniques have been developed to overcome this limitation.

Lewis acids and metal triflates have emerged as effective catalysts for the etherification of hindered alcohols. rsc.org Catalysts such as bismuth triflate (Bi(OTf)₃), zinc triflate (Zn(OTf)₂), or tin bromide (SnBr₂) can activate the hindered alcohol, making it a better leaving group, or activate the alkylating agent, facilitating the nucleophilic attack by the alcohol. rsc.orgorganic-chemistry.orgacademie-sciences.fr For example, a hindered tertiary alcohol can be coupled with an unactivated alkyl bromide in the presence of a Zn(OTf)₂ catalyst. organic-chemistry.org These methods avoid the need for strongly basic conditions that can promote side reactions like elimination and allow for the construction of highly substituted ethers that are otherwise difficult to access.

| Catalyst System | Substrates | Advantage |

| Bi(OTf)₃ | Glycerol and short-chain alcohols | High activity and selectivity for monoalkyl ethers. rsc.org |

| Zn(OTf)₂ | Alcohols/phenols and tertiary alkyl bromides | Facilitates coupling with sterically hindered alkyl bromides. organic-chemistry.org |

| SnBr₂ | Monoterpenes and alkyl alcohols | Active and selective for etherification of non-activated olefins. academie-sciences.fr |

Stereoselective Synthesis of Branched Halo-ethers

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly for compounds with multiple chiral centers. For a molecule like this compound, which possesses a chiral center at the C2 position, stereoselective methods are paramount to obtain a single, desired stereoisomer.

Diastereoselective and Enantioselective Strategies for Introducing Branching and Chiral Centers

The synthesis of optically pure branched halo-ethers necessitates the use of diastereoselective and enantioselective strategies. One hypothetical approach to introduce the chiral center at C2 with a specific configuration would be through an asymmetric alkylation of a suitable precursor. For instance, a chiral auxiliary-controlled alkylation of a derivative of 4-methoxy-4-methylpentanoic acid could establish the desired stereochemistry at the C2 position.

Another powerful strategy involves catalytic asymmetric synthesis. For example, an enantioselective conjugate addition of a methyl group to an appropriate α,β-unsaturated ester, followed by functional group manipulations, could yield the desired chiral center. Molybdenum-based catalysts have shown promise in the enantioselective synthesis of cyclic enol ethers and could potentially be adapted for the synthesis of acyclic chiral ethers. nih.gov

The following table outlines potential enantioselective strategies for the synthesis of a key chiral intermediate:

| Strategy | Catalyst/Auxiliary | Potential Precursor | Expected Outcome |

| Asymmetric Alkylation | Chiral Oxazolidinone | 4-methoxy-4-methylpentanoyl derivative | High diastereoselectivity in methylation |

| Catalytic Asymmetric Conjugate Addition | Copper-chiral phosphine (B1218219) complex | Ethyl 4-methoxy-4-methylpent-2-enoate | High enantioselectivity in methyl addition |

Control of Configuration in Substitution and Addition Reactions

The introduction of the bromine atom at the C1 position and the methoxy group at the C4 position must also be considered from a stereochemical standpoint, although in this specific molecule, these positions are not chiral centers. However, in related, more complex halo-ethers, the configuration of substituents is crucial.

Nucleophilic substitution reactions, such as the introduction of the methoxy group, can proceed through S\N1 or S\N2 mechanisms, which have distinct stereochemical outcomes. An S\N2 reaction proceeds with inversion of configuration, while an S\N1 reaction leads to racemization. vedantu.comyoutube.com Therefore, if the precursor to this compound contained a chiral center at C4, the choice of reaction mechanism would be critical to control the final stereochemistry.

Addition reactions to alkenes are also a common method for introducing functionality. The stereochemical outcome of such reactions depends on whether the addition is syn or anti. For example, the hydroboration-oxidation of an alkene precursor would result in a syn-addition of the hydroxyl group, which could then be converted to the methoxy ether.

Convergent and Divergent Synthetic Pathways to the Compound

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then joined together in the later stages of the synthesis. For this compound, a convergent approach might involve the synthesis of a C1-C3 fragment containing the bromine and the chiral methyl group, and a C4-C5 fragment containing the methoxy and gem-dimethyl groups. These fragments would then be coupled, for example, via a Grignard reaction or a cuprate (B13416276) addition.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. While less common for the synthesis of a single target, a divergent approach could be useful if a library of related halo-ethers were desired.

Step-Economy and Atom-Economy Considerations

Modern synthetic chemistry places a strong emphasis on the efficiency of a synthetic route, often evaluated by the principles of step-economy and atom-economy. nih.gov

Atom-economy , a concept introduced by Barry Trost, considers the efficiency with which the atoms of the reactants are incorporated into the final product. rsc.orgwikipedia.orgjocpr.com Reactions with high atom economy, such as addition reactions, are preferable to those that generate significant byproducts, like elimination or substitution reactions. rsc.org

A hypothetical synthesis of this compound that maximizes these principles might involve a catalytic, one-pot reaction that assembles the carbon skeleton and introduces the required functional groups with minimal waste.

The following table compares two hypothetical reaction types in the context of atom economy for the synthesis of an ether linkage:

| Reaction Type | General Equation | Atom Economy |

| Williamson Ether Synthesis | R-OH + R'-X + Base → R-O-R' + Salt + H₂O | Low |

| Reductive Etherification | R-OH + R'CHO + Reducing Agent → R-O-CH₂R' + Oxidized Agent | Moderate to High |

A net reductive etherification from an alcohol and an aldehyde represents a more atom-economical approach to forming ether linkages. rsc.org

Challenges in Protecting Group Strategies for Multifunctional Compounds

The synthesis of a multifunctional compound like this compound, which contains both a bromo and a methoxy group, can present challenges related to protecting group strategies. Protecting groups are temporarily installed to mask a reactive functional group while transformations are carried out elsewhere in the molecule. jocpr.com

A key challenge is the selection of orthogonal protecting groups, which can be removed under different conditions without affecting each other. organic-chemistry.org For instance, if a precursor to our target molecule contained a hydroxyl group that needed to be protected during the introduction of the bromine atom, a silyl (B83357) ether could be employed. Silyl ethers are generally stable to many reaction conditions but can be selectively removed using a fluoride (B91410) source. harvard.edu

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways Involving the Bromo- and Methoxy-Functional Groups

The presence of both a bromo- and a methoxy- group in 1-bromo-4-methoxy-2,4-dimethylpentane gives rise to a rich and complex reactivity profile. The interplay between these two functional groups can significantly influence the course of a reaction, leading to a variety of possible products. A detailed analysis of the reaction pathways is therefore essential for a comprehensive understanding of the chemical behavior of this molecule.

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, and the competition between the SN1 and SN2 pathways is a key aspect of their study. ucsb.eduoxfordsciencetrove.com The structure of the substrate plays a critical role in determining which mechanism will predominate. khanacademy.orgyoutube.com In the case of this compound, the bromine atom is attached to a primary carbon, which would typically suggest a preference for the SN2 mechanism. chemguide.co.ukchemguide.co.uk The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

However, the presence of a methyl group at the 2-position introduces steric hindrance around the reaction center. This steric bulk can impede the backside attack of the nucleophile, thereby slowing down the rate of the SN2 reaction. khanacademy.org

The SN1 mechanism, on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate. ucsb.edulibretexts.org The rate-determining step is the unimolecular dissociation of the leaving group to form the carbocation. youtube.com Tertiary and secondary alkyl halides are more prone to undergo SN1 reactions due to the increased stability of the corresponding carbocations. youtube.com While this compound is a primary alkyl halide, the formation of a primary carbocation is generally unfavorable. However, the possibility of carbocation rearrangements to a more stable secondary or tertiary carbocation could open up an SN1 pathway under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent. youtube.comkhanacademy.org

Table 1: Factors Influencing SN1 vs. SN2 Mechanisms

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are favored | Strong nucleophiles are favored |

| Solvent | Polar protic solvents are favored | Polar aprotic solvents are favored |

| Leaving Group | A good leaving group is required | A good leaving group is required |

| Stereochemistry | Racemization | Inversion of configuration |

In addition to substitution reactions, alkyl halides can also undergo elimination reactions to form alkenes. libretexts.org Similar to substitution reactions, elimination reactions can proceed through two main pathways: E1 and E2. masterorganicchemistry.com The E2 mechanism is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org For this compound, the presence of a primary alkyl bromide would generally favor the E2 mechanism in the presence of a strong, sterically hindered base. youtube.com

The E1 mechanism, in contrast, is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. lumenlearning.com The first step is the slow departure of the leaving group to form a carbocation, which is then deprotonated by a weak base in the second step to form the alkene. libretexts.org The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Due to the instability of the primary carbocation that would be formed from this compound, the E1 pathway is generally considered less likely unless carbocation rearrangements can lead to a more stable intermediate. lumenlearning.com

Table 2: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |

| Base Strength | Weak base is sufficient | Strong base is required |

| Solvent | Polar protic solvents favor | Aprotic solvents can be used |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

The methoxy (B1213986) group at the 4-position of this compound can exert a significant influence on the reactivity of the alkyl bromide through a phenomenon known as neighboring group participation or anchimeric assistance. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com If the methoxy group can act as an internal nucleophile, it can attack the carbon bearing the bromine atom, displacing the bromide and forming a cyclic oxonium ion intermediate. schoolbag.infoutexas.edu This intramolecular process is often kinetically favored over an intermolecular attack by an external nucleophile. schoolbag.info The subsequent attack of an external nucleophile on the cyclic intermediate would then lead to the final product. A key consequence of anchimeric assistance is the retention of stereochemistry at the reaction center. mugberiagangadharmahavidyalaya.ac.in

The rate of the reaction can be significantly enhanced due to the intramolecular nature of the initial step. dalalinstitute.com However, for anchimeric assistance to be effective, the neighboring group must be in a suitable position to allow for backside attack on the carbon-bromine bond. utexas.edu The conformational flexibility of the pentane (B18724) chain in this compound would likely allow the molecule to adopt a conformation where the methoxy group can participate in the reaction. Theoretical studies on similar methoxyalkyl chlorides have shown the influence of the methoxy group on elimination kinetics. researchgate.net

Radical Reaction Intermediates and Propagation Pathways

Apart from ionic reaction pathways, the carbon-bromine bond in this compound can also undergo homolytic cleavage to generate radical intermediates. These reactions are typically initiated by heat or light. pressbooks.pub

The homolytic cleavage of the carbon-bromine bond in this compound would result in the formation of a primary carbon-centered radical. Carbon-centered radicals are highly reactive species with an unpaired electron. mdpi.com The stability of these radicals is an important factor in determining the feasibility of radical reactions. The characterization of such transient species often relies on spectroscopic techniques like electron spin resonance (ESR) spectroscopy. nih.gov While primary alkyl radicals are generally less stable than secondary or tertiary radicals, they can still be important intermediates in various chemical processes. researchgate.net The presence of other functional groups in the molecule, such as the methoxy group, can potentially influence the properties and reactivity of the radical intermediate.

The homolytic cleavage of a carbon-bromine bond involves the symmetrical breaking of the bond, with each atom retaining one of the bonding electrons. chemistrysteps.comwikipedia.org The energy required for this process is known as the bond dissociation energy. pbworks.com The carbon-bromine bond is weaker than carbon-chlorine and carbon-fluorine bonds, making it more susceptible to homolytic cleavage. pbworks.com Once formed, the bromine radical and the carbon-centered radical can participate in a chain reaction, propagating the radical process. wikipedia.org These radical reactions can lead to a variety of products, including the substitution of the bromine atom with another group or the formation of new carbon-carbon bonds.

Rearrangement Processes and Competing Reaction Channels

The chemical behavior of this compound is intricately governed by its unique structural features. As a primary alkyl halide, one might initially predict reactivity dominated by bimolecular substitution (S(_N)2) pathways. However, the significant steric hindrance around the electrophilic carbon and the presence of a strategically positioned methoxy group introduce a far more complex and fascinating array of potential reaction mechanisms. These include carbocation rearrangements and neighboring group participation, which give rise to competing reaction channels and a variety of potential products.

In reactions that proceed under conditions favoring unimolecular pathways (S(_N)1 and E1), such as solvolysis in a polar protic solvent, the formation of a carbocation intermediate is a key step. For this compound, the initial departure of the bromide ion would theoretically generate a highly unstable primary carbocation. However, this species is not expected to be a significant intermediate. Instead, the molecule can undergo rearrangement to form a more stable carbocation.

One of the most common types of carbocation rearrangements is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. In the case of the carbocation derived from this compound, a 1,2-hydride shift from the C2 position to the C1 position would result in the formation of a much more stable tertiary carbocation at C2.

This rearrangement process significantly influences the final product distribution. Nucleophilic attack on the rearranged tertiary carbocation would lead to the formation of a substitution product with a different connectivity than the starting material. Similarly, elimination from the rearranged carbocation would yield a more substituted alkene.

It is also conceivable, though likely less favorable, that a methyl group from the C2 position could migrate, in what is known as a 1,2-alkyl shift. Such rearrangements are driven by the formation of a more stable carbocationic intermediate. stackexchange.comstackexchange.comacs.org

The propensity for these rearrangements highlights a critical concept in the reactions of branched alkyl halides: the initial site of the leaving group does not always dictate the final position of substitution or the location of a double bond. wikipedia.orgresearchgate.net

Table 1: Predicted Products from Carbocation Rearrangement of this compound

| Intermediate | Rearrangement Type | Resulting Carbocation | Potential S(_N)1 Product (with Nu:⁻) | Potential E1 Product |

|---|---|---|---|---|

| Initial Primary Carbocation | 1,2-Hydride Shift | Tertiary Carbocation at C2 | 2-Nu-4-methoxy-2,4-dimethylpentane | 4-methoxy-2,4-dimethyl-1-pentene & 4-methoxy-2,4-dimethyl-2-pentene |

| Initial Primary Carbocation | 1,2-Methyl Shift | Secondary Carbocation at C2 | 2-Nu-3,4-dimethyl-4-methoxypentane | 3,4-dimethyl-4-methoxy-1-pentene & 2,3-dimethyl-4-methoxy-2-pentene |

Note: The favorability of each pathway and the resulting product ratios would depend on the specific reaction conditions, including the solvent and the nucleophile/base.

The regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) of transformations involving this compound are governed by a delicate interplay of steric and electronic factors.

Steric Factors:

Hindrance to S(_N)2 Reactions: The primary carbon bearing the bromine atom is flanked by a bulky isopropyl-like group at C2 and the rest of the branched alkyl chain. This significant steric congestion severely impedes the backside attack required for an S(_N)2 mechanism. nih.govresearchgate.net Therefore, reactions with strong, unhindered nucleophiles that would typically favor S(_N)2 are expected to be slow.

Favoring E2 with Bulky Bases: The use of a strong, sterically hindered base, such as potassium tert-butoxide, would likely favor an E2 elimination pathway. The bulkiness of the base would make it difficult to act as a nucleophile at the sterically encumbered primary carbon, and it would preferentially abstract a proton from the less hindered C2 position, leading to the formation of 4-methoxy-2,4-dimethyl-1-pentene.

Electronic Factors:

Carbocation Stability: As discussed, the electronic effect of alkyl groups is to stabilize a positive charge through hyperconjugation and inductive effects. This is the driving force for the carbocation rearrangements, leading to the formation of a more stable tertiary carbocation. researchgate.net

Neighboring Group Participation (NGP) by the Methoxy Group: A crucial electronic factor in the reactivity of this compound is the potential for the methoxy group at the C4 position to act as an internal nucleophile. This phenomenon, known as neighboring group participation or anchimeric assistance, can significantly accelerate the rate of reaction. The lone pair of electrons on the oxygen atom can attack the primary carbon bearing the bromine, displacing the bromide ion and forming a cyclic oxonium ion intermediate (a five-membered ring in this case).

The formation of this cyclic intermediate has several important consequences:

Rate Acceleration: The intramolecular nature of this initial step leads to a significant rate enhancement compared to an analogous system without the participating group.

Regioselectivity of Nucleophilic Attack: The subsequent attack by an external nucleophile will occur at one of the carbons of the cyclic oxonium ion. Steric factors would likely direct the nucleophile to attack the less substituted carbon (the original C1), leading to the formation of a product that appears to be the result of a direct substitution, albeit via a more complex mechanism.

Table 2: Competing Reaction Pathways for this compound

| Reaction Type | Key Influencing Factors | Likely Intermediate(s) | Major Product Type(s) |

|---|---|---|---|

| S(_N)2 | Strong, unhindered nucleophile | Pentacoordinate transition state | Substitution at C1 (kinetically slow) |

| E2 | Strong, bulky base | Concerted transition state | Elimination to form terminal alkene |

| S(_N)1/E1 with Rearrangement | Weak nucleophile/base, polar protic solvent | Primary carbocation (transient), Rearranged tertiary carbocation | Substitution at C2, Elimination to form internal/terminal alkenes |

| S(_N)1 with NGP | Weak nucleophile, polar protic solvent | Cyclic oxonium ion | Substitution at C1 (via cyclic intermediate) |

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and structural characterization data for the compound this compound is not available. While commercial suppliers list the compound, indicating its synthesis, the associated in-depth analytical data required to fulfill the requested article outline has not been published in accessible scholarly sources.

The required information for a thorough analysis, including multi-dimensional Nuclear Magnetic Resonance (NMR) for conformational analysis, vibrational spectroscopy (Infrared and Raman) for molecular structure and bonding, and high-resolution mass spectrometry for mechanistic studies, could not be located for this specific molecule.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Advanced Spectroscopic and Structural Characterization" of this compound as per the requested outline and content inclusions. Generating such an article without experimental data would require speculation and would not meet the standards of scientific accuracy.

For researchers or individuals requiring this specific information, it is recommended to:

Consult proprietary chemical databases which may contain non-public data.

Contact the chemical suppliers who list this compound to inquire if they can provide a certificate of analysis with detailed spectroscopic data.

Perform the synthesis and spectroscopic analysis of the compound to generate the required experimental data.

Computational and Theoretical Chemistry Studies of this compound

The provided outline requires in-depth, scientifically accurate data for sections including Density Functional Theory (DFT) calculations, ab initio methods, conformational landscape exploration, and the theoretical prediction of reaction pathways. Generating such content without specific published research for "this compound" would necessitate fabricating data, which falls outside the scope of providing factual and accurate information.

While general principles of computational chemistry and the methodologies mentioned (DFT, ab initio, etc.) are well-established for analyzing organic molecules, the application of these methods and the resulting data—such as molecular geometries, energetics, orbital analyses, potential energy surfaces, and transition states—are unique to each specific compound. Without dedicated studies on "this compound," it is not possible to fulfill the request as outlined.

Computational and Theoretical Chemistry Studies

Theoretical Prediction of Reaction Pathways and Transition States

Calculation of Activation Barriers and Reaction Enthalpies

There is currently no publicly available research detailing the calculation of activation barriers or reaction enthalpies for reactions involving 1-Bromo-4-methoxy-2,4-dimethylpentane. Such studies would be valuable for understanding its reactivity, particularly in nucleophilic substitution and elimination reactions, but this information has not been reported in the scientific literature.

Molecular Dynamics Simulations for Reactive Events

No molecular dynamics simulations investigating the reactive events of this compound have been published. These simulations would provide detailed insights into the conformational changes and solvent effects during its chemical transformations.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Detailed theoretical predictions and their experimental validation for the spectroscopic parameters of this compound are not present in the current body of scientific literature.

NMR Chemical Shift and Coupling Constant Prediction

While general principles of NMR spectroscopy can be applied to predict the expected regions for proton and carbon signals of this compound, specific computational predictions of its NMR chemical shifts and coupling constants are not available. Furthermore, no studies validating such theoretical data with experimental spectra have been found.

Vibrational Frequency Calculations

There are no published studies on the theoretical calculation of the vibrational frequencies for this compound. Such calculations, often performed using methods like Density Functional Theory (DFT), would help in the interpretation of its infrared (IR) and Raman spectra, but this research has not been conducted or reported.

Utility in Complex Organic Synthesis As a Building Block

Strategic Application as a Precursor for Polyfunctionalized Molecules

The strategic application of 1-Bromo-4-methoxy-2,4-dimethylpentane in the synthesis of polyfunctionalized molecules is a key area of its utility. The presence of both a bromo and a methoxy (B1213986) group within the same molecule allows for sequential and selective reactions, providing a pathway to elaborate molecular complexity.

The primary carbon-bromine bond in this compound is susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions. This allows for the displacement of the bromide ion, a good leaving group, by a wide variety of nucleophiles. Through this pathway, a diverse array of functional groups can be introduced into the molecular structure.

For instance, reaction with alkoxides can yield new ethers, while thiolates can be used to introduce thioether functionalities. Amines can also act as nucleophiles, leading to the formation of substituted amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, to facilitate the SN2 mechanism. The steric hindrance provided by the gem-dimethyl groups at the 4-position can influence the reaction rates but also provides a unique structural element in the resulting products.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Alkoxide | Sodium Ethoxide | Ether |

| Thiolate | Sodium Thiolate | Thioether |

| Amine | Ammonia | Primary Amine |

| Cyanide | Sodium Cyanide | Nitrile |

One of the most powerful applications of alkyl halides in organic synthesis is their use in carbon-carbon bond-forming reactions. This compound can be readily converted into an organometallic reagent, which can then participate in a variety of coupling reactions.

Grignard Reactions: This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to form the corresponding Grignard reagent, (4-methoxy-2,4-dimethylpentyl)magnesium bromide. This organometallic species is a potent nucleophile and can react with a range of electrophiles. For example, its reaction with aldehydes and ketones will produce secondary and tertiary alcohols, respectively, thereby extending the carbon skeleton.

Cross-Coupling Reactions: The Grignard reagent derived from this compound can also be employed in transition-metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium or iron, are fundamental in modern organic synthesis for the creation of carbon-carbon bonds. For instance, in a Suzuki-type coupling, the Grignard reagent could be transmetalated to a boron-containing species and then coupled with an aryl or vinyl halide. Similarly, in Kumada or Negishi couplings, it could be directly coupled with other organic halides.

Transformation into Unsaturated Derivatives for Further Chemical Elaboration

Elimination reactions, specifically dehydrobromination, of this compound can lead to the formation of unsaturated derivatives. By treating the compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, a molecule of hydrogen bromide is removed to form an alkene. The regioselectivity of this elimination reaction can be influenced by the choice of base and reaction conditions.

The resulting alkene, 4-methoxy-2,4-dimethyl-1-pentene, contains a double bond that can be further functionalized. This opens up a wide range of subsequent reactions, including:

Addition Reactions: Halogenation, hydrohalogenation, hydration, and epoxidation of the double bond can introduce new functional groups.

Oxidative Cleavage: Ozonolysis of the alkene can cleave the carbon-carbon double bond to produce smaller carbonyl-containing fragments, which can be valuable intermediates in their own right.

Polymerization: Under appropriate conditions, the unsaturated derivative could potentially serve as a monomer in polymerization reactions.

Development of Synthetic Methodologies Leveraging its Unique Structural Features

The unique structural features of this compound, namely the neopentyl-like steric hindrance adjacent to the methoxy group, can be exploited in the development of novel synthetic methodologies. While the primary bromide is typically reactive in SN2 reactions, the steric bulk elsewhere in the molecule can influence stereoselectivity and regioselectivity in certain transformations.

Research into the reactivity of sterically hindered haloalkanes can lead to the discovery of new reaction conditions or catalyst systems that can overcome steric barriers. For example, the development of bulky phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions has enabled the use of sterically demanding substrates. Methodologies that can selectively activate the C-Br bond in the presence of the ether linkage, or vice versa, would further enhance the synthetic utility of this and related compounds. The interplay between the electronic effects of the methoxy group and the steric effects of the gem-dimethyl groups provides a rich platform for exploring new chemical reactivity.

Future Research Directions and Open Questions

Exploration of Unexplored Reaction Conditions and Catalytic Systems

Given the absence of documented reactions for 1-Bromo-4-methoxy-2,4-dimethylpentane, a primary research thrust would involve its subjection to a variety of reaction conditions and catalytic systems. Systematic screening of its reactivity with common nucleophiles, bases, and organometallic reagents would provide a foundational understanding of its chemical behavior. The development of novel catalytic systems, perhaps employing transition metals or organocatalysts, could uncover unique transformations and synthetic pathways that are not achievable through traditional methods.

Investigation of Chiral Analogues and Enantioselective Transformations

The structure of this compound contains a chiral center at the second carbon position. The synthesis and study of its enantiomerically pure forms would be a significant step forward. This would enable the investigation of enantioselective transformations, where the chirality of the starting material influences the stereochemical outcome of a reaction. Such studies are crucial in the development of new synthetic methodologies for the production of enantiopure compounds, which are of high importance in the pharmaceutical and agrochemical industries.

Advanced Spectroscopic Techniques for Dynamic Processes in Solution

Modern spectroscopic techniques offer powerful tools for understanding the behavior of molecules in solution. For this compound, techniques such as 2D NMR spectroscopy (COSY, HSQC, HMBC) could be employed to unambiguously assign its proton and carbon signals. Furthermore, advanced techniques like diffusion-ordered spectroscopy (DOSY) could provide insights into its solution-state aggregation and interactions. Time-resolved spectroscopy could also be used to study the kinetics and mechanisms of its reactions in real-time.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction optimization, safety, and scalability. Applying these technologies to the synthesis and reactions of this compound could accelerate the discovery of new transformations and provide efficient routes to novel derivatives. The precise control over reaction parameters offered by flow systems could also enable the exploration of reaction conditions that are difficult to achieve in traditional batch setups.

Predictive Modeling for Structure-Reactivity Relationships in Related Systems

Computational chemistry and predictive modeling can provide valuable insights into the reactivity and properties of molecules. In the absence of experimental data for this compound, quantum mechanical calculations could be used to predict its spectroscopic properties, bond energies, and reaction transition states. This theoretical data can guide experimental design and help to build a broader understanding of structure-reactivity relationships within this class of substituted pentanes.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.